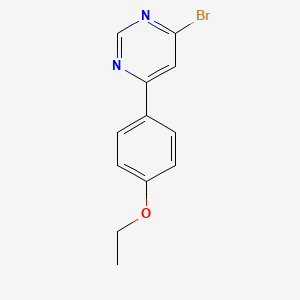
Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate
説明
Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate is a chemical compound belonging to the class of oxazoles, which are heterocyclic aromatic organic compounds. This compound features a 2-methoxyphenyl group attached to the 5-position of the oxazole ring, and an ethyl ester group at the 2-position of the oxazole ring. Oxazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Heterocyclic Synthesis: One common method involves the cyclization of 2-aminophenyl ketones with ethyl chloroformate under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and heating to promote cyclization.
Transition Metal Catalysis: Another approach uses transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the oxazole ring. This method involves the reaction of a boronic acid derivative of 2-methoxyphenyl with an appropriate halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale heterocyclic synthesis using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as oxazole-2-carboxylic acid.
Reduction: Reduction reactions can convert the oxazole ring to a pyrrole derivative.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of different substituted oxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Oxazole-2-carboxylic acid derivatives.
Reduction: Pyrrole derivatives.
Substitution: Various substituted oxazoles.
科学的研究の応用
Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate is compared with other similar compounds, such as Ethyl 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate and Ethyl 5-(2-methoxyphenyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate. These compounds share structural similarities but differ in their functional groups and biological activities. This compound is unique in its combination of the oxazole ring and the 2-methoxyphenyl group, which contributes to its distinct properties and applications.
類似化合物との比較
Ethyl 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
Ethyl 5-(2-methoxyphenyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate
This comprehensive overview provides a detailed understanding of Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
ethyl 5-(2-methoxyphenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)12-14-8-11(18-12)9-6-4-5-7-10(9)16-2/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMGGBDPHSYQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1488270.png)



![(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488277.png)






![4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B1488288.png)
![1-[(Cyclopentylamino)methyl]cyclobutan-1-ol](/img/structure/B1488290.png)

